molecular formula C17H25ClN2O B10962442 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,3-dimethylbutan-1-one

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,3-dimethylbutan-1-one

Cat. No.: B10962442
M. Wt: 308.8 g/mol
InChI Key: CKDVRCBNWLRAMR-UHFFFAOYSA-N
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Description

1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE typically involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by the introduction of the 3,3-dimethyl-1-butanone moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the chlorobenzyl group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)piperazine: Another piperazine derivative with similar structural features but different biological activities.

    4-[4-(2-chlorobenzyl)piperazino]-1H-indole: A compound with a similar piperazine moiety but a different core structure.

    1-(4-Chlorobenzyl)-4-(4-fluorophenyl)piperazine: A compound with additional substituents that may confer different properties. The uniqueness of 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE lies in its specific combination of structural features, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C17H25ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3,3-dimethylbutan-1-one

InChI

InChI=1S/C17H25ClN2O/c1-17(2,3)12-16(21)20-10-8-19(9-11-20)13-14-6-4-5-7-15(14)18/h4-7H,8-13H2,1-3H3

InChI Key

CKDVRCBNWLRAMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl

Origin of Product

United States

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